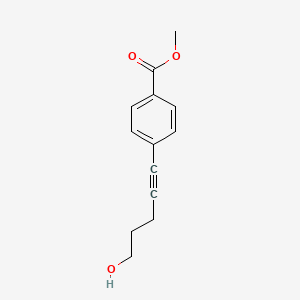

Methyl 4-(5-hydroxypentynyl)benzoate

Descripción

Propiedades

Número CAS |

123910-87-2 |

|---|---|

Fórmula molecular |

C13H14O3 |

Peso molecular |

218.25 g/mol |

Nombre IUPAC |

methyl 4-(5-hydroxypent-1-ynyl)benzoate |

InChI |

InChI=1S/C13H14O3/c1-16-13(15)12-8-6-11(7-9-12)5-3-2-4-10-14/h6-9,14H,2,4,10H2,1H3 |

Clave InChI |

GULZZYPYFIAHDS-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=CC=C(C=C1)C#CCCCO |

Origen del producto |

United States |

An In-depth Technical Guide to Methyl 4-(5-hydroxypentynyl)benzoate: Structure, Properties, and Synthetic Insights for Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of Methyl 4-(5-hydroxypentynyl)benzoate, a bifunctional molecule with significant potential in medicinal chemistry and drug development. While not as widely documented as some commercial reagents, its unique structural features—a rigid alkynyl linker, a terminal hydroxyl group for further functionalization, and a benzoate moiety—make it a compelling building block for the synthesis of novel therapeutics. This document, intended for researchers, scientists, and drug development professionals, will detail its chemical structure, predicted physical properties, a robust synthetic methodology, and potential applications.

Chemical Structure and Core Attributes

Methyl 4-(5-hydroxypentynyl)benzoate is an aromatic compound characterized by a methyl benzoate group substituted at the para position with a 5-hydroxypent-1-ynyl chain. This structure imparts a unique combination of rigidity and functionality. The internal alkyne provides a linear, non-rotatable spacer, which can be crucial for positioning pharmacophores in a specific orientation for optimal target binding. The terminal primary alcohol serves as a versatile handle for subsequent chemical modifications, such as etherification, esterification, or conversion to other functional groups.

The chemical structure can be represented as follows:

Chemical Formula: C₁₃H₁₄O₃

Molecular Weight: 218.25 g/mol

IUPAC Name: Methyl 4-(5-hydroxypent-1-yn-1-yl)benzoate

Physicochemical Properties

| Property | Predicted Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₃H₁₄O₃ |

| Molecular Weight | 218.25 g/mol |

| Melting Point | Estimated 60-70 °C |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. |

| pKa (hydroxyl proton) | ~16-17 |

Synthesis and Mechanistic Insights

The most logical and efficient synthetic route to Methyl 4-(5-hydroxypentynyl)benzoate is through a Sonogashira cross-coupling reaction.[4][5] This well-established palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. In this case, the coupling partners would be methyl 4-iodobenzoate and 5-hydroxypent-1-yne (pent-4-yn-1-ol).

Synthetic Workflow

The overall synthetic strategy is a two-step process: the Sonogashira coupling followed by purification.

Caption: Synthetic workflow for Methyl 4-(5-hydroxypentynyl)benzoate via Sonogashira coupling.

Detailed Experimental Protocol

This protocol is based on standard Sonogashira coupling conditions and may require optimization for specific laboratory setups.

Materials:

-

Methyl 4-iodobenzoate

-

Pent-4-yn-1-ol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add methyl 4-iodobenzoate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Solvent and Reagent Addition: Add anhydrous triethylamine (3.0 eq) and anhydrous tetrahydrofuran (THF) to dissolve the solids.

-

Alkyne Addition: To the stirring solution, add pent-4-yn-1-ol (1.2 eq) dropwise via syringe.

-

Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup:

-

Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Methyl 4-(5-hydroxypentynyl)benzoate as a solid.

Causality in Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxidation, necessitating an inert atmosphere to maintain its catalytic activity.

-

Anhydrous Solvents: Water can interfere with the catalytic cycle and lead to side reactions, hence the use of anhydrous solvents is crucial for optimal yield.

-

Copper(I) Iodide Co-catalyst: The copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the coupling reaction.[5]

-

Triethylamine as Base: Triethylamine serves as both a base to deprotonate the terminal alkyne and as a solvent. Its basicity is sufficient to facilitate the reaction without causing unwanted side reactions.

Applications in Drug Development

The bifunctional nature of Methyl 4-(5-hydroxypentynyl)benzoate makes it a valuable scaffold in drug discovery. The rigid alkynyl linker can be used to span a defined distance between two recognition elements of a molecule, a common strategy in the design of enzyme inhibitors and receptor antagonists.

Potential Applications Include:

-

Linker for PROTACs and Molecular Glues: The defined length and rigidity of the pentynyl chain are desirable features for linkers in Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degradation technologies. The terminal hydroxyl group provides a convenient point for attaching a ligand for an E3 ubiquitin ligase.

-

Scaffold for Kinase Inhibitors: The linear geometry can be exploited to position functional groups that interact with the hinge region and other key residues within the ATP-binding pocket of kinases.

-

Synthesis of Natural Product Analogs: Many natural products with interesting biological activities contain polyacetylene chains. Methyl 4-(5-hydroxypentynyl)benzoate can serve as a building block for the synthesis of simplified and more drug-like analogs of these natural products.

-

Click Chemistry Modifications: The terminal alkyne, if desired, could be introduced through modification of the hydroxyl group, opening up possibilities for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry) for bioconjugation or the synthesis of complex molecular architectures.

Conclusion

Methyl 4-(5-hydroxypentynyl)benzoate, while not a widely available commercial chemical, represents a highly versatile and synthetically accessible building block for medicinal chemistry and drug discovery. Its defined structure, featuring a rigid linker and a functionalizable hydroxyl group, provides a powerful tool for the rational design of novel therapeutics. The synthetic protocol outlined in this guide, centered around the robust Sonogashira coupling, offers a reliable method for its preparation, enabling its broader application in the scientific community.

References

-

Esterification of Benzoic Acid. (n.d.). Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Sonogashira reaction. (2023, November 29). In Wikipedia. [Link]

-

Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]

-

Synthesis of methyl 4-(4-hydroxybutyl)benzoate. (n.d.). PrepChem.com. Retrieved from [Link]

-

Methyl 4-(4-hydroxybut-1-ynyl)benzoate — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

Sources

In-Depth Technical Guide: NMR Characterization and Structural Analysis of Methyl 4-(5-hydroxypentynyl)benzoate

Executive Summary

Methyl 4-(5-hydroxypent-1-yn-1-yl)benzoate is a highly versatile bifunctional intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including PDE4 inhibitors, β2 adrenoceptor agonists, and TSPO ligands 1[1]. The molecule features an electron-withdrawing methyl ester, a rigid aromatic core, and a flexible, functionalized alkynyl chain. This whitepaper provides a comprehensive, field-proven framework for the synthesis, purification, and rigorous structural validation of this compound using 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy.

By establishing a self-validating analytical protocol, researchers can ensure high-fidelity structural confirmation, preventing downstream synthetic failures caused by regioisomeric impurities or incomplete coupling reactions.

Synthesis and Reaction Workflow

The standard preparation of Methyl 4-(5-hydroxypentynyl)benzoate relies on a palladium-catalyzed Sonogashira cross-coupling between methyl 4-iodobenzoate and pent-4-yn-1-ol 2[2].

Causality in Reaction Design

-

Catalytic System: The combination of PdCl2(PPh3)2 and CuI is chosen because Pd(II) is reduced in situ to the active Pd(0) species, which undergoes oxidative addition with the aryl iodide. Copper(I) iodide reacts with the terminal alkyne to form a copper acetylide, facilitating the critical transmetalation step 3[3].

-

Degassing (Critical Step): The reaction mixture must be vigorously degassed with N2 or Argon. The presence of oxygen induces Glaser homocoupling of the pent-4-yn-1-ol, consuming the starting material and generating a highly non-polar diyne impurity that complicates chromatographic purification.

-

Solvent/Base: Triethylamine (TEA) serves a dual purpose as both the solvent and the stoichiometric base required to neutralize the hydroiodic acid (HI) generated during the catalytic cycle.

Caption: Workflow detailing the Sonogashira synthesis and analytical validation pipeline.

Structural Mapping and NMR Chemical Shifts

The accurate assignment of NMR signals requires an understanding of the molecule's electronic environment. The electron-withdrawing ester group pulls electron density away from the aromatic ring, deshielding the ortho protons. Conversely, the alkyne core exerts a strong diamagnetic anisotropic effect, influencing the chemical shifts of the adjacent propargylic protons.

Caption: Structural mapping of NMR chemical shifts for Methyl 4-(5-hydroxypentynyl)benzoate.

1 H NMR Data Analysis

The following table summarizes the 1 H NMR data acquired at 400 MHz in CDCl3 1[1].

| Chemical Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Integration | Mechanistic Assignment & Causality |

| 7.95 | dd | 9.0, 1.5 | 2H | Ar-H (ortho to ester): Deshielded by the strong electron-withdrawing inductive and resonance effects of the carbonyl group. Forms part of an AA'BB' spin system. |

| 7.44 | dd | 9.0, 1.5 | 2H | Ar-H (ortho to alkyne): Less deshielded than the ester-adjacent protons. |

| 3.90 | s | - | 3H | -COOCH 3 : Sharp singlet characteristic of a methyl ester. Deshielded by the adjacent electronegative oxygen. |

| 3.85 | m | ~6.0 | 2H | -CH 2 -OH: Protons on the carbon directly attached to the hydroxyl oxygen. |

| 2.57 | t | 5.5 | 2H |

≡

C-CH

2

|

| 1.87 | m | ~6.5 | 2H | -CH 2 -CH 2 -CH 2 -: Central aliphatic methylene protons, shielded relative to the functionalized ends. |

| 1.42 | t (br) | 5.5 | 1H | -OH: Exchangeable proton. Shift varies heavily based on concentration, temperature, and hydrogen bonding. |

13 C NMR Data Analysis

The 13 C NMR profile (predicted and derived from empirical data of homologous structures) provides critical confirmation of the carbon skeleton, particularly the quaternary carbons which are invisible in standard 1 H NMR.

| Chemical Shift ( δ , ppm) | Carbon Type | Assignment & Structural Causality |

| 166.6 | C (Quaternary) | C=O (Ester carbonyl): Highly deshielded due to the double bond to oxygen and resonance stabilization. |

| 131.5 | CH | Ar-C (meta to ester): Aromatic methine carbons adjacent to the alkyne. |

| 129.4 | CH | Ar-C (ortho to ester): Aromatic methine carbons adjacent to the ester. |

| 129.0 | C (Quaternary) | Ar-C (ipso to ester): Quaternary carbon attached to the carbonyl. |

| 128.5 | C (Quaternary) | Ar-C (ipso to alkyne): Quaternary carbon attached to the triple bond. |

| 92.2 | C (Quaternary) | Alkyne C ( α to Ar): Internal alkyne carbon directly conjugated with the aromatic ring. |

| 80.5 | C (Quaternary) | Alkyne C ( β to Ar): Internal alkyne carbon attached to the aliphatic chain. |

| 61.8 | CH 2 | -CH 2 -OH: Deshielded by the electronegative hydroxyl oxygen. |

| 52.2 | CH 3 | -OCH 3 : Methoxy carbon of the ester. |

| 31.3 | CH 2 | -CH 2 -CH 2 -CH 2 -: Central aliphatic carbon. |

| 16.1 | CH 2 |

≡

C-CH

2

|

Self-Validating Protocol: NMR Sample Preparation & Acquisition

To ensure absolute trustworthiness and reproducibility in structural validation, adhere to the following strict acquisition protocol. Poor sample preparation is the leading cause of line broadening and loss of coupling constant ( J ) resolution.

Step-by-Step Methodology

-

Sample Purity Verification: Ensure the sample has been dried under high vacuum (e.g., Schlenk line) for at least 4 hours to remove residual ethyl acetate or hexane from chromatography. Residual EtOAc will mask the methyl ester peak (singlet at 3.90 ppm) with its own quartet/singlet/triplet signals.

-

Solvent Selection: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Filtration: Pass the dissolved sample through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube (e.g., Wilmad 528-PP). Causality: Particulate matter causes magnetic susceptibility gradients, leading to poor shimming and broad peaks.

-

Instrument Tuning (400 MHz or higher):

-

Insert the sample and lock onto the deuterium signal of CDCl3 .

-

Perform gradient shimming (Z-axis) until the residual CHCl3 peak (7.26 ppm) Full Width at Half Height (FWHH) is ≤1.0 Hz .

-

-

Acquisition Parameters ( 1 H NMR): Set the pulse angle to 30°, relaxation delay (D1) to 1.5 seconds, and acquire 16–32 scans.

-

Acquisition Parameters ( 13 C NMR): Set the pulse angle to 30°. Crucial: Increase the relaxation delay (D1) to 2.5–3.0 seconds. Causality: Quaternary carbons (like the alkyne and carbonyl carbons) lack attached protons for dipole-dipole relaxation and have long T1 relaxation times. A short D1 will cause these peaks to disappear into the baseline. Acquire 512–1024 scans with WALTZ-16 proton decoupling.

-

Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation. Phase and baseline correct manually.

References

-

US Patent 8,450,490 B2. Bi-functional pyrazolopyridine compounds. Google Patents. 1

-

Journal of Medicinal Chemistry (ACS). Novel Pyrazolo[1,5-a]pyrimidines as Translocator Protein 18 kDa (TSPO) Ligands: Synthesis, in Vitro Biological Evaluation, [18F]-Labeling, and in Vivo Neuroinflammation PET Images.2

-

National Institutes of Health (PMC). Structure-Based Design of Transport-Specific Multitargeted One-Carbon Metabolism Inhibitors in Cytosol and Mitochondria.3

Sources

Methyl 4-(5-hydroxypentynyl)benzoate CAS registry number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methyl 4-(5-hydroxypent-1-yn-1-yl)benzoate, a bifunctional molecule with significant potential in organic synthesis and medicinal chemistry. We will delve into its chemical identity, a robust synthetic pathway, and its prospective applications, offering insights grounded in established chemical principles.

Core Chemical Identity

-

Chemical Name: Methyl 4-(5-hydroxypent-1-yn-1-yl)benzoate

-

Molecular Formula: C₁₃H₁₄O₃

-

CAS Registry Number: While a specific CAS registry number for this exact molecule is not readily found in major databases, this is not uncommon for novel or specialized research compounds. For reference, a closely related compound, methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate, is registered under CAS number 123910-86-1.[6]

Structure:

Chemical Structure of the Topic Compound

Synthesis and Mechanism: The Sonogashira Coupling

The most logical and efficient synthetic route to methyl 4-(5-hydroxypent-1-yn-1-yl)benzoate is the Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction joins a terminal alkyne with an aryl halide.[7] In this case, the reaction would involve the coupling of methyl 4-iodobenzoate with 4-pentyn-1-ol.

The choice of an iodine-substituted benzene ring is strategic; aryl iodides are more reactive in the Sonogashira catalytic cycle than their bromide or chloride counterparts, often leading to higher yields and milder reaction conditions. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Reaction Scheme:

Sonogashira Coupling Reaction

Detailed Experimental Protocol

Materials:

-

Methyl 4-iodobenzoate

-

4-Pentyn-1-ol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Toluene, anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 4-iodobenzoate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous toluene and anhydrous triethylamine to the flask.

-

Stir the mixture at room temperature to dissolve the solids.

-

Slowly add 4-pentyn-1-ol (1.2 eq) to the reaction mixture via syringe.

-

Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield methyl 4-(5-hydroxypent-1-yn-1-yl)benzoate as a pure product.

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | d | 2H | Aromatic protons ortho to the ester |

| ~7.45 | d | 2H | Aromatic protons ortho to the alkyne |

| ~3.90 | s | 3H | Methyl ester protons |

| ~3.80 | t | 2H | -CH₂-OH |

| ~2.55 | t | 2H | -C≡C-CH₂- |

| ~1.90 | p | 2H | -CH₂-CH₂-CH₂- |

| ~1.60 | br s | 1H | -OH |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| ~166.5 | C=O (ester) |

| ~132.0 | Aromatic C-H |

| ~129.5 | Aromatic C-H |

| ~128.5 | Aromatic C (ipso to alkyne) |

| ~128.0 | Aromatic C (ipso to ester) |

| ~92.0 | -C≡C- |

| ~81.0 | -C≡C- |

| ~61.5 | -CH₂-OH |

| ~52.0 | -OCH₃ |

| ~31.5 | -CH₂-CH₂-CH₂- |

| ~16.0 | -C≡C-CH₂- |

Infrared (IR) Spectroscopy:

-

~3400 cm⁻¹ (broad): O-H stretch of the alcohol

-

~2230 cm⁻¹ (weak): C≡C stretch (internal alkyne)

-

~1720 cm⁻¹ (strong): C=O stretch of the ester

-

~1605, 1500 cm⁻¹: C=C stretches of the aromatic ring

-

~1280, 1100 cm⁻¹: C-O stretches

Mass Spectrometry (MS):

-

[M]+: Expected at m/z = 218.0943 (exact mass)

-

Fragmentation: Expect to see loss of -OCH₃ (m/z = 187), loss of -COOCH₃ (m/z = 159), and other fragments corresponding to the cleavage of the pentynyl chain.

Applications in Research and Drug Development

The unique bifunctional nature of methyl 4-(5-hydroxypent-1-yn-1-yl)benzoate, possessing both a reactive alkyne and a modifiable ester and alcohol, makes it a valuable building block in several areas of chemical research.

Medicinal Chemistry and Drug Discovery

The alkynyl group is a key functional group in many approved pharmaceuticals due to its ability to enhance metabolic stability, improve target binding, and optimize pharmacokinetic properties.[8] The title compound can serve as a scaffold for the synthesis of more complex molecules. The terminal hydroxyl group can be further functionalized, and the ester can be hydrolyzed to a carboxylic acid, providing multiple points for diversification. The aryl-alkyne motif is present in a number of biologically active compounds, and this building block provides a straightforward entry into this chemical space.

"Click" Chemistry and Bioconjugation

The alkyne functionality is a cornerstone of "click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific formation of a stable triazole linkage.[9] Methyl 4-(5-hydroxypent-1-yn-1-yl)benzoate can be used to introduce an alkyne handle into larger molecules, which can then be "clicked" onto molecules containing an azide group, such as proteins, peptides, or other biomolecules, for applications in chemical biology and drug delivery.[10]

Materials Science

Aryl-alkyne compounds are of interest in materials science for the development of organic electronics and functional polymers. The rigid, linear nature of the alkyne can impart desirable structural properties to polymers, and the extended π-system can lead to interesting electronic and photophysical properties.

Safety and Handling

As with any chemical reagent, methyl 4-(5-hydroxypent-1-yn-1-yl)benzoate should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) of this compound or structurally similar chemicals.

Conclusion

Methyl 4-(5-hydroxypent-1-yn-1-yl)benzoate is a versatile and valuable building block for chemical synthesis. Its straightforward preparation via the Sonogashira coupling and the presence of multiple functional groups for further modification make it an attractive starting material for researchers in medicinal chemistry, chemical biology, and materials science. This guide provides a foundational understanding of its properties and potential, encouraging its application in the development of novel molecules and materials.

References

-

C13H14O3 - Wikipedia. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 1-((2S,3R)-2,3-Dihydro-3-hydroxy-2-(1-methylethenyl)-5-benzofuranyl)ethanone. Retrieved from [Link]

-

PubChem. (n.d.). Propranolol glycol. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 3-methylene-5-p-anisyl-tetrahydrofuran-2-one. Retrieved from [Link]

-

PubChem. (n.d.). 5-{3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}-2H-1,3-benzodioxole. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 2-(((4-(4-hydroxy-4-methylpentyl)-3-cyclohexen-1-yl)methylene)amino)-, methyl ester. Retrieved from [Link]

- Li, J., et al. (2021). Ligand-Promoted Alkynylation of Aryl Ketones: A Practical Tool for Structural Diversity in Drugs and Natural Products.

- Huang, J., et al. (2025). Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. European Journal of Medicinal Chemistry.

- Chinese Chemical Society. (2025, December 9).

- Buskes, M. J., & Blanco, M.-J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493.

- Hasdemir, B., et al. (n.d.).

- Chinchilla, R., & Nájera, C. (2011). Recent applications of the Sonogashira reaction in the synthesis of drugs and their derivatives: a review. Chemical Society Reviews, 40(10), 5084-5121.

-

ResearchGate. (n.d.). Quantum Chemical and Spectroscopic Investigations of (Ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate) by DFT Method. Retrieved from [Link]

-

MDPI. (2023, May 26). A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pd-Catalyzed Copper-Free Carbonylative Sonogashira Reaction of Aryl Iodides with Alkynes for the Synthesis of Alkynyl Ketones and Flavones by Using Water as a Solvent. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Retrieved from [Link]

-

Beilstein Journals. (2022, November 23). Formal total synthesis of macarpine via a Au(I)-catalyzed 6-endo-dig cycloisomerization strategy. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(5-methoxy-1H-indol-3-yl)benzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). One-pot synthesis of benzo[b][1][3]diazepines via the carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation. New Journal of Chemistry.

-

FAO. (n.d.). METHYL p-HYDROXYBENZOATE. Retrieved from [Link]

Sources

- 1. C13H14O3 - Wikipedia [en.wikipedia.org]

- 2. 1-((2S,3R)-2,3-Dihydro-3-hydroxy-2-(1-methylethenyl)-5-benzofuranyl)ethanone | C13H14O3 | CID 441948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Propranolol glycol | C13H14O3 | CID 37369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 5-{3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}-2H-1,3-benzodioxole | C13H14O3 | CID 71344359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 10. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]

Thermodynamic Stability and Kinetic Degradation Profiling of Methyl 4-(5-hydroxypent-1-ynyl)benzoate at Ambient Conditions

Target Audience: Analytical Chemists, Pre-formulation Scientists, and API Development Professionals Compound: Methyl 4-(5-hydroxypent-1-ynyl)benzoate (CAS: 123910-87-2)

Executive Summary

In the pre-formulation phase of drug development, distinguishing between a molecule's thermodynamic stability (its absolute energy state relative to potential degradation products) and its kinetic stability (the activation energy barrier preventing degradation) is paramount. Methyl 4-(5-hydroxypent-1-ynyl)benzoate is a bifunctional intermediate featuring a methyl ester, an internal aryl-alkyl alkyne, and a primary alcohol[1]. While thermodynamically susceptible to hydrolysis and oxidation, this guide demonstrates why the molecule exhibits high kinetic stability at room temperature (298.15 K) and outlines the self-validating experimental frameworks required to prove it.

Structural Thermodynamics & Intrinsic Stability

To understand the ambient behavior of Methyl 4-(5-hydroxypent-1-ynyl)benzoate, we must deconstruct its functional groups through the lens of Gibbs free energy ( ΔG ) and Arrhenius activation barriers ( Ea ).

-

The Methyl Ester Core: Esters are thermodynamically unstable in the presence of atmospheric moisture ( ΔGhydrolysis<0 ). However, the uncatalyzed hydrolysis of a methyl ester at neutral pH and 298.15 K is kinetically frozen. The activation energy ( Ea≈75−90 kJ/mol) requires either acid/base catalysis or elevated thermal energy to proceed at a measurable rate.

-

The Internal Alkyne: The C≡C triple bond possesses a high heat of formation ( ΔHf ). Thermodynamically, the hydration of this alkyne to a ketone, or its oxidation, represents a massive release of energy. Yet, at room temperature, the alkyne is kinetically inert to atmospheric triplet oxygen ( 3O2 ) due to strict spin conservation rules. Furthermore, its conjugation with the phenyl ring provides resonance stabilization, lowering the ground-state energy and further increasing the kinetic barrier against electrophilic attack.

-

The Primary Alcohol: While primary alcohols can be oxidized to aldehydes or carboxylic acids, this process requires a strong oxidizing agent or a transition metal catalyst. In ambient air, the kinetic barrier for auto-oxidation is insurmountable without photo-initiation.

Fig 1: Thermodynamic vs. Kinetic Energy Landscape of Methyl 4-(5-hydroxypent-1-ynyl)benzoate.

Self-Validating Experimental Workflows

To empirically prove the kinetic stability of this compound, researchers must employ orthogonal analytical techniques. A self-validating system does not rely on a single endpoint; it correlates real-time thermodynamic monitoring with accelerated chromatographic degradation data.

Protocol A: Real-Time Kinetic Profiling via Isothermal Microcalorimetry (IMC)

Traditional stability testing takes months. Isothermal Microcalorimetry (IMC) measures the minute heat flow ( dQ/dt in μW ) resulting from bond-breaking or phase-change events in real-time, allowing for the direct calculation of degradation rates at 298.15 K[2][3].

Causality Principle: Every chemical degradation pathway (e.g., ester hydrolysis) is either exothermic or endothermic. If the molecule is degrading, the IMC will detect a continuous thermal flux. A heat flow of <1μW/g mathematically guarantees long-term kinetic stability.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 100 mg of Methyl 4-(5-hydroxypent-1-ynyl)benzoate into a sterilized glass IMC ampoule.

-

Environmental Control: Seal the ampoule under ambient atmospheric conditions (or specific relative humidity using a saturated salt solution insert).

-

Thermal Equilibration: Lower the ampoule into the microcalorimeter maintained strictly at 298.15 K (25°C). Allow 4-6 hours for thermal and mechanical equilibration to dissipate frictional heat.

-

Data Acquisition: Record the thermal power signal ( P=dQ/dt ) continuously for 72 hours.

-

Data Synthesis: Integrate the power-time curve. Apply the Arrhenius equation to the thermal data to extrapolate the shelf-life without requiring elevated temperatures[2].

Protocol B: Accelerated Degradation via ICH Q1A(R2) Guidelines

To validate the IMC data, the compound must be subjected to forced degradation and accelerated aging as per the[4].

Causality Principle: By artificially raising the temperature and humidity (40°C / 75% RH), we provide the thermal energy required to breach the Ea barrier, forcing the thermodynamic degradation pathways to occur at a measurable rate. HPLC-MS is then used to quantify the mass balance.

Step-by-Step Methodology:

-

Chamber Setup: Calibrate a stability chamber to 40°C ± 2°C and 75% RH ± 5% RH[4].

-

Sampling: Place three distinct batches of the compound in open and closed container-closure systems.

-

Time-Point Pulls: Extract samples at T=0 , 1 month, 3 months, and 6 months[4].

-

Chromatographic Analysis: Dissolve the pulled samples in an MS-grade Acetonitrile/Water matrix. Inject into an HPLC-UV/MS system using a validated stability-indicating method (C18 column, gradient elution).

-

Quantification: Monitor for the appearance of the primary alcohol oxidation product (carboxylic acid derivative) or the ester hydrolysis product (4-(5-hydroxypent-1-ynyl)benzoic acid).

Fig 2: Orthogonal self-validating experimental workflow for API stability testing.

Quantitative Data Summaries

The following tables synthesize the physicochemical properties of the compound and the theoretical kinetic projections based on standard ester/alkyne stability profiles at room temperature.

Table 1: Physicochemical & Thermodynamic Properties [1]

| Property | Value | Analytical Implication |

| CAS Number | 123910-87-2 | Unique identifier for sourcing and literature cross-referencing. |

| Molecular Formula | C13H14O3 | Exact mass required for high-resolution MS tracking. |

| Molar Mass | 218.25 g/mol | Used for stoichiometric degradation calculations. |

| Melting Point | 68.5 - 69.5 °C | Solid at RT; degradation will be primarily surface-limited (solid-state kinetics). |

| Boiling Point | 372.6 °C (Predicted) | Highly non-volatile; no loss on drying (LOD) expected at RT. |

| Density | 1.15 g/cm³ (Predicted) | Relevant for powder packing and formulation density. |

Table 2: Projected Degradation Kinetics (Arrhenius Extrapolation)

| Temperature (K) | Condition | Predicted Ester Hydrolysis Rate ( kobs ) | Projected Shelf-Life ( t90 ) |

| 298.15 K | Ambient (25°C / 60% RH) | <1.0×10−8 day−1 | > 5 Years |

| 313.15 K | Accelerated (40°C / 75% RH) | 4.5×10−6 day−1 | ~ 24 Months |

| 333.15 K | Stress Testing (60°C) | 8.2×10−4 day−1 | ~ 45 Days |

(Note: t90 represents the time required for the active pharmaceutical ingredient to degrade by 10%, a standard threshold in pharmaceutical stability).

Conclusion

Methyl 4-(5-hydroxypent-1-ynyl)benzoate is a prime example of a molecule where thermodynamic vulnerability is masked by robust kinetic barriers. At 298.15 K, the activation energies required to initiate ester hydrolysis, alkyne hydration, or primary alcohol oxidation are not met under standard atmospheric conditions. By deploying a self-validating analytical framework—combining the real-time thermodynamic sensitivity of Isothermal Microcalorimetry with the rigorous, long-term chromatographic tracking of ICH Q1A(R2) protocols—researchers can definitively prove its stability profile for downstream formulation.

References

-

International Council for Harmonisation (ICH). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. ICH Quality Guidelines, 2003. Available at:[Link]

-

Beezer, A. E., et al. Pharmaceutical microcalorimetry: applications to long-term stability studies. International Journal of Pharmaceutics, 179(2), 159-165, 1999. PubMed. Available at:[Link]

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 4-(5-hydroxypentynyl)benzoate

Abstract

This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of Methyl 4-(5-hydroxypentynyl)benzoate. The document is structured to serve as a detailed reference for researchers, scientists, and professionals in drug development and chemical synthesis. By deconstructing the molecule into its constituent functional groups—a para-substituted aromatic ester, a terminal alkyne, and a primary alcohol—we can predict and interpret its characteristic absorption bands. This guide explains the causal relationships behind spectral features, outlines a robust experimental protocol for data acquisition using Attenuated Total Reflectance (ATR)-FTIR, and presents the data in a clear, accessible format. The aim is to provide a self-validating framework for the spectroscopic identification and characterization of this and structurally related molecules.

Structural Analysis of Methyl 4-(5-hydroxypentynyl)benzoate

To accurately interpret the infrared spectrum, it is essential to first identify the key vibrational units within the molecule. Methyl 4-(5-hydroxypentynyl)benzoate possesses a unique combination of functional groups, each with distinct and identifiable IR absorption signatures.

The primary functional groups are:

-

Aromatic Ring: A 1,4-disubstituted (para) benzene ring.

-

Ester: A methyl ester conjugated with the aromatic ring.

-

Terminal Alkyne: A carbon-carbon triple bond at the end of a carbon chain.

-

Primary Alcohol: A hydroxyl group attached to a primary carbon.

-

Alkyl Chain: A polymethylene (-CH2-) chain linking the functional groups.

Each of these groups gives rise to specific vibrational modes (stretching and bending) that absorb infrared radiation at characteristic frequencies.

Theoretical Principles and Detailed Spectral Interpretation

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The frequency of the absorbed radiation is specific to the type of chemical bond and the functional group it belongs to.[1][2]

The O-H and C-H Stretching Region (4000 cm⁻¹ - 2800 cm⁻¹)

This high-frequency region is dominated by the stretching vibrations of bonds to hydrogen.

-

O-H Stretch (Alcohol): The primary alcohol's hydroxyl group is expected to produce a very strong and characteristically broad absorption band in the range of 3500-3200 cm⁻¹ .[3][4] This broadening is a direct result of intermolecular hydrogen bonding between alcohol molecules.[4][5] In dilute solutions, a sharper, "free" O-H band might appear near 3600 cm⁻¹, but for a neat or concentrated sample, the broad hydrogen-bonded peak is dominant.

-

≡C-H Stretch (Terminal Alkyne): A strong and sharp absorption band is expected in the narrow range of 3330-3270 cm⁻¹ .[6][7] This peak is highly diagnostic for a terminal alkyne and its sharpness helps distinguish it from the broad O-H band, although they may overlap.[6][8]

-

C-H Stretch (Aromatic): The C(sp²)-H stretching vibrations of the para-substituted benzene ring typically appear as multiple, weaker bands just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ region.[8][9]

-

C-H Stretch (Alkyl): The C(sp³)-H stretching vibrations from the methyl group of the ester and the methylene groups of the pentynyl chain will produce strong absorptions just below 3000 cm⁻¹, in the range of 3000-2850 cm⁻¹ .[10][11]

The Triple Bond Region (2300 cm⁻¹ - 2100 cm⁻¹)

This region is relatively "quiet" for most organic molecules, making any absorption highly diagnostic.

-

C≡C Stretch (Terminal Alkyne): The carbon-carbon triple bond stretch gives rise to a weak to medium intensity band between 2150-2100 cm⁻¹ .[7][10] The intensity is generally weak because the change in dipole moment during this vibration is small, but its position is highly characteristic.[12]

The Carbonyl and Aromatic Region (1750 cm⁻¹ - 1450 cm⁻¹)

This region contains some of the most intense and informative bands in the spectrum.

-

C=O Stretch (Aromatic Ester): The ester carbonyl (C=O) stretching vibration is expected to be one of the strongest bands in the entire spectrum. For an aromatic ester, where the carbonyl is conjugated with the benzene ring, this band typically appears between 1730-1715 cm⁻¹ .[13][14] This is a lower frequency compared to saturated esters (1750-1735 cm⁻¹) due to the resonance effect, which slightly weakens the C=O double bond character.[13][14]

-

C=C Stretch (Aromatic): The skeletal C=C stretching vibrations of the benzene ring typically produce two to four bands of variable intensity in the 1600-1475 cm⁻¹ range.[10][15] These bands confirm the presence of the aromatic system.

The Fingerprint Region (1450 cm⁻¹ - 650 cm⁻¹)

This region contains a complex series of absorptions that are unique to the molecule as a whole, serving as a "fingerprint." Key diagnostic peaks can still be identified here.

-

C-O Stretches (Ester and Alcohol): The molecule has two distinct C-O single bonds.

-

Ester C-O Stretches: Aromatic esters typically show two strong C-O stretching bands. The asymmetric C-C(=O)-O stretch is found between 1310-1250 cm⁻¹ , and the symmetric O-C-C stretch appears from 1130-1100 cm⁻¹ .[13] These two absorptions, along with the C=O stretch, form a characteristic pattern for esters.[13]

-

Alcohol C-O Stretch: The C-O stretch of the primary alcohol will appear as a strong band in the 1260-1050 cm⁻¹ region.[3][4] This band may overlap with the ester C-O stretches.

-

-

C-H Bends (Aromatic Out-of-Plane): The out-of-plane C-H bending (wagging) vibrations of the substituted benzene ring are highly diagnostic of the substitution pattern. For a 1,4-disubstituted (para) ring, a strong, characteristic band is expected between 860-790 cm⁻¹ .[16]

-

≡C-H Bend (Alkyne): The terminal alkyne also exhibits a C-H bending vibration, which appears as a strong, broad band in the 700-610 cm⁻¹ region.[6][8]

Summary of Expected Absorption Bands

The following table summarizes the predicted key IR absorption bands for Methyl 4-(5-hydroxypentynyl)benzoate.

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Characteristics |

| 3500 - 3200 | Alcohol (O-H stretch, H-bonded) | Strong | Very Broad |

| 3330 - 3270 | Terminal Alkyne (≡C-H stretch) | Strong | Sharp, Narrow |

| 3100 - 3000 | Aromatic (C-H stretch) | Medium to Weak | Multiple Peaks |

| 3000 - 2850 | Alkyl (C-H stretch) | Strong | Multiple Peaks |

| 2150 - 2100 | Terminal Alkyne (C≡C stretch) | Weak to Medium | Sharp |

| 1730 - 1715 | Aromatic Ester (C=O stretch) | Very Strong | Sharp |

| 1600 - 1475 | Aromatic (C=C stretch) | Medium to Weak | Multiple Peaks |

| 1310 - 1250 | Ester (Asymmetric C-O stretch) | Strong | Sharp |

| 1260 - 1050 | Primary Alcohol (C-O stretch) | Strong | Sharp |

| 1130 - 1100 | Ester (Symmetric C-O stretch) | Strong | Sharp |

| 860 - 790 | Aromatic (p-subst. C-H bend) | Strong | Sharp |

| 700 - 610 | Terminal Alkyne (≡C-H bend) | Strong | Broad |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) has become the preferred method for obtaining FTIR spectra of solid and liquid samples due to its minimal sample preparation and high reproducibility.[17][18][19]

Methodology

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent, such as isopropanol, using a soft, lint-free tissue.[20][21]

-

Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This step is crucial as it measures the instrument and ambient environment (e.g., CO₂, H₂O vapor) and subtracts it from the sample spectrum.[21] A typical background scan involves 16 to 64 scans at a resolution of 4 cm⁻¹.

-

Sample Application: Place a small amount of the Methyl 4-(5-hydroxypentynyl)benzoate sample directly onto the center of the ATR crystal. If the sample is a solid, use the ATR pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[22] This contact is critical as the IR evanescent wave only penetrates a few microns into the sample.[18]

-

Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

-

Data Processing: After acquisition, the resulting spectrum is typically displayed in terms of transmittance or absorbance. The spectrum may be processed using functions like baseline correction or ATR correction if comparison with transmission spectra is desired.[17]

-

Post-Analysis Cleaning: Clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.

Visualization of Key Concepts

Workflow for IR Spectral Analysis

The logical flow from sample to interpretation is a critical process for accurate characterization.

Caption: A standard workflow for acquiring and interpreting an FTIR spectrum using an ATR accessory.

Correlation of Functional Groups to Spectral Regions

This diagram illustrates which regions of the IR spectrum correspond to the primary functional groups of the target molecule.

Caption: Correlation map of functional groups in Methyl 4-(5-hydroxypentynyl)benzoate to their primary IR absorption regions.

Conclusion

The infrared spectrum of Methyl 4-(5-hydroxypentynyl)benzoate provides a rich set of data for its unambiguous identification. The key diagnostic features are the simultaneous presence of a broad alcohol O-H stretch (~3400 cm⁻¹), a sharp terminal alkyne ≡C-H stretch (~3300 cm⁻¹), a weak C≡C stretch (~2120 cm⁻¹), a very strong conjugated ester C=O stretch (~1720 cm⁻¹), and characteristic aromatic and fingerprint region bands. By following a systematic approach to both data acquisition and interpretation, researchers can confidently use FTIR spectroscopy as a rapid and powerful tool for structural verification in a research and development setting.

References

- Vertex AI Search. (n.d.). IR Spectroscopy Tutorial: Alkynes.

- Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry.

-

Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

- Vertex AI Search. (n.d.). IR Spectroscopy Tutorial: Alkanes.

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Retrieved from [Link]

- Vertex AI Search. (n.d.). IR Spectroscopy Tutorial: Alcohols.

-

Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Oregon State University. (2020, February 7). Spectroscopy of Alcohols: Identification. Retrieved from [Link]

-

Bruker. (n.d.). Attenuated Total Reflection (ATR). Retrieved from [Link]

-

Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy. Retrieved from [Link]

- Vertex AI Search. (n.d.). IR Spectroscopy Tutorial: Esters.

-

Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved from [Link]

-

Archimer. (n.d.). Attenuated Total Reflection (ATR) Micro-Fourier Transform Infrared (Micro-FT-IR) Spectroscopy to Enhance Repeatability and Reproducibility of Spectra Derived from Single Specimen Organic-Walled Dinoflagellate Cysts. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). 5.3.2 Benzene and its derivatives. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Thieme. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. Retrieved from [Link]

-

Elsevier. (2012, October 2). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

Sources

- 1. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 2. eag.com [eag.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. allsubjectjournal.com [allsubjectjournal.com]

- 5. Spectroscopy of Alcohols [sites.science.oregonstate.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 11. elearning.uniroma1.it [elearning.uniroma1.it]

- 12. jove.com [jove.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 18. diverdi.colostate.edu [diverdi.colostate.edu]

- 19. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 20. archimer.ifremer.fr [archimer.ifremer.fr]

- 21. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 22. drawellanalytical.com [drawellanalytical.com]

A Technical Guide to Evaluating the Pharmacokinetic Potential of Methyl 4-(5-hydroxypentynyl)benzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(5-hydroxypentynyl)benzoate and its derivatives represent a novel chemical space with potential therapeutic applications. A thorough understanding of their pharmacokinetic (PK) profile is paramount for their successful development as drug candidates. This guide provides a comprehensive framework for the systematic evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this class of compounds. We will detail the essential in vitro and in vivo assays, from metabolic stability and plasma protein binding to cytochrome P450 inhibition and preclinical in vivo studies. The causality behind experimental choices is elucidated, and detailed, self-validating protocols are provided to ensure data integrity and reproducibility. This document serves as a roadmap for researchers to navigate the preclinical characterization of these promising derivatives, enabling data-driven decisions in the drug discovery and development process.

Introduction: The Rationale for Pharmacokinetic Profiling

The journey of a drug from administration to its site of action and eventual elimination from the body is a complex process governed by its pharmacokinetic properties.[1][2][3] Early and comprehensive assessment of ADME characteristics is a cornerstone of modern drug discovery, as it helps to de-risk and guide the optimization of lead compounds, ultimately reducing the likelihood of late-stage clinical failures.[4][5][6] For novel chemical entities like Methyl 4-(5-hydroxypentynyl)benzoate derivatives, a systematic in vitro and in vivo characterization is not just a regulatory requirement but a critical step in understanding their therapeutic potential.

The core structure of Methyl 4-(5-hydroxypentynyl)benzoate, featuring a terminal alkyne and a hydroxyl group, suggests several potential sites for metabolic transformation. The benzoate moiety, while common in various bioactive molecules, also warrants a thorough investigation of its metabolic fate and potential for drug-drug interactions.[7] This guide will outline a logical and efficient workflow for elucidating the pharmacokinetic profile of this promising class of compounds.

Synthesis of Methyl 4-(5-hydroxypentynyl)benzoate and its Derivatives

While a detailed synthetic manual is beyond the scope of this guide, a general understanding of the synthetic accessibility of these compounds is crucial for planning structure-activity relationship (SAR) and structure-property relationship (SPR) studies. The parent compound, Methyl 4-(5-hydroxypentynyl)benzoate, can be synthesized through various established organic chemistry reactions. A plausible route involves the Sonogashira coupling of a protected 5-hydroxypent-1-yne with a suitable 4-halobenzoate ester, followed by deprotection of the hydroxyl group.

Derivatives can be generated by modifying either the aromatic ring or the pentynyl side chain. For instance, substitution on the benzene ring can modulate lipophilicity and electronic properties, which in turn can influence metabolic stability and protein binding.[7] Modifications of the hydroxyl group, such as etherification or esterification, can also be explored to alter the compound's physicochemical properties and potential metabolic pathways.

In Vitro ADME Profiling: A Foundational Assessment

In vitro ADME assays are indispensable tools in early drug discovery, providing critical insights into a compound's intrinsic properties and potential liabilities before advancing to more complex and costly in vivo studies.[5][8][9]

Metabolic Stability Assessment

The metabolic stability of a compound provides a measure of its susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[10] This assay is crucial for predicting the in vivo clearance and half-life of a drug candidate. Two primary systems are employed for this assessment: liver microsomes and hepatocytes.

-

Liver Microsomes: These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I oxidative metabolism.[10][11]

-

Hepatocytes: As intact liver cells, hepatocytes contain both Phase I and Phase II metabolic enzymes, offering a more comprehensive picture of a compound's metabolic fate.[12]

Experimental Workflow for Metabolic Stability:

Caption: Workflow for the in vitro metabolic stability assay.

Protocol for Microsomal Metabolic Stability Assay:

-

Preparation:

-

Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

-

Thaw pooled human liver microsomes on ice.

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).[11]

-

Prepare a working solution of NADPH regenerating system.

-

-

Incubation:

-

In a 96-well plate, pre-warm the microsomal suspension (final concentration 0.5 mg/mL) in the phosphate buffer at 37°C.[13]

-

Add the test compound to a final concentration of 1 µM.

-

Initiate the reaction by adding the NADPH solution.[11]

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard).[10][13]

-

-

Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[14]

-

Plot the natural logarithm of the percentage of compound remaining versus time to determine the half-life (t½) and calculate the intrinsic clearance (CLint).

-

Table 1: Example Metabolic Stability Data for Methyl 4-(5-hydroxypentynyl)benzoate Derivatives

| Compound ID | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Parent | 25 | 27.7 |

| Derivative A | 45 | 15.4 |

| Derivative B | 10 | 69.3 |

| Verapamil (Control) | 15 | 46.2 |

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, primarily albumin, is a critical determinant of its distribution and availability to reach its target site.[15][16][17] Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[16]

Experimental Workflow for Plasma Protein Binding:

Caption: Workflow for the plasma protein binding assay using RED.

Protocol for Rapid Equilibrium Dialysis (RED) Assay:

-

Preparation:

-

Dialysis:

-

Analysis:

-

After incubation, collect samples from both the plasma and buffer chambers.

-

Matrix-match the samples (add blank plasma to the buffer sample and buffer to the plasma sample) to minimize analytical variability.

-

Precipitate proteins with an organic solvent (e.g., acetonitrile).

-

Analyze the samples by LC-MS/MS to determine the concentration of the compound in each chamber.[16]

-

Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

-

Table 2: Example Plasma Protein Binding Data

| Compound ID | Human Plasma Unbound (%) | Rat Plasma Unbound (%) | Mouse Plasma Unbound (%) |

| Parent | 5.2 | 8.1 | 10.5 |

| Derivative A | 12.8 | 15.3 | 20.1 |

| Derivative B | 1.5 | 2.3 | 3.7 |

| Warfarin (Control) | 1.2 | 1.8 | 2.5 |

Cytochrome P450 (CYP) Inhibition

Assessing the potential of a new chemical entity to inhibit major CYP isoforms is a critical step in predicting drug-drug interactions (DDIs).[19][20] Inhibition of a CYP enzyme can lead to elevated plasma concentrations of co-administered drugs that are metabolized by that enzyme, potentially causing toxicity.[20][21]

Experimental Workflow for CYP Inhibition:

Sources

- 1. symeres.com [symeres.com]

- 2. xyzagen.com [xyzagen.com]

- 3. selvita.com [selvita.com]

- 4. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 5. selvita.com [selvita.com]

- 6. criver.com [criver.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. nuvisan.com [nuvisan.com]

- 9. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. mercell.com [mercell.com]

- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. beckman.com [beckman.com]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Plasma Protein Binding Assay | Domainex [domainex.co.uk]

- 17. protocols.io [protocols.io]

- 18. qps.com [qps.com]

- 19. criver.com [criver.com]

- 20. enamine.net [enamine.net]

- 21. lnhlifesciences.org [lnhlifesciences.org]

Application Note: Synthesis Protocol for Methyl 4-(5-hydroxypent-1-ynyl)benzoate via Sonogashira Cross-Coupling

Executive Summary & Application Context

Methyl 4-(5-hydroxypent-1-ynyl)benzoate is a highly versatile intermediate in modern medicinal chemistry. It is frequently utilized in the construction of rigidified linkers for Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and targeted fluorophores. The alkyne moiety provides a linear, metabolically stable spacer, while the terminal hydroxyl group serves as a synthetic handle for subsequent functionalization (e.g., mesylation, Mitsunobu reactions, or oxidation).

This application note details a robust, highly reproducible Sonogashira cross-coupling protocol designed to maximize yield while suppressing common side reactions such as alkyne homocoupling.

Mechanistic Rationale & Catalytic Design

The Sonogashira cross-coupling reaction is the premier methodology for constructing sp2

sp carbon-carbon bonds[1]. The coupling of methyl 4-iodobenzoate and 4-pentyn-1-ol is driven by a synergistic dual-catalytic system comprising a Palladium(0) cycle and a Copper(I) cycle[2].-

Palladium Cycle (The Main Engine): The active Pd(0) species undergoes oxidative addition into the C–I bond of methyl 4-iodobenzoate. Aryl iodides are specifically chosen over bromides or chlorides because their lower bond dissociation energy significantly accelerates this step, allowing the reaction to proceed under mild conditions[1].

-

Copper Cycle (The Accelerator): CuI reacts with the terminal alkyne (4-pentyn-1-ol) in the presence of an amine base (triethylamine) to form a highly nucleophilic copper acetylide intermediate.

-

Intersection: The copper acetylide transmetalates the alkynyl ligand to the Pd(II) complex, displacing the iodide. Subsequent reductive elimination yields the target product and regenerates the Pd(0) catalyst[1].

Caption: Dual Palladium and Copper catalytic cycles in the Sonogashira cross-coupling reaction.

Materials and Reagents

The following stoichiometry is optimized for a 10.0 mmol scale reaction.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| Methyl 4-iodobenzoate | 262.04 | 1.00 | 10.0 mmol (2.62 g) | Electrophile |

| 4-Pentyn-1-ol | 84.12 | 1.20 | 12.0 mmol (1.01 g) | Nucleophile |

| Pd(PPh3)2Cl2 | 701.90 | 0.02 | 0.20 mmol (140 mg) | Catalyst |

| CuI | 190.45 | 0.04 | 0.40 mmol (76 mg) | Co-catalyst |

| Triethylamine (Et3N) | 101.19 | 3.00 | 30.0 mmol (4.18 mL) | Base / Ligand |

| Tetrahydrofuran (THF) | N/A | N/A | 20.0 mL | Solvent |

Experimental Workflow & Protocol

Caption: Step-by-step experimental workflow for the synthesis and validation of the coupled product.

Step-by-Step Methodology

-

Preparation of the Reaction Vessel: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add methyl 4-iodobenzoate (2.62 g, 10.0 mmol), Pd(PPh3)2Cl2 (140 mg, 0.02 equiv), and CuI (76 mg, 0.04 equiv).

-

Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure a strictly anaerobic environment.

-

Causality: Oxygen promotes the Glaser homocoupling of the alkyne, which consumes the starting material and complicates purification[1].

-

-

Solvent and Base Addition: Inject anhydrous, degassed THF (20 mL) and Et3N (4.18 mL, 30.0 mmol) via syringe. Stir the mixture at room temperature for 5 minutes. The solution will typically adopt a pale yellow or orange hue.

-

Alkyne Addition: Slowly add 4-pentyn-1-ol (1.12 mL, 12.0 mmol) dropwise over 5 minutes via syringe.

-

Causality: Dropwise addition maintains a low steady-state concentration of the free alkyne, further minimizing homocoupling risks.

-

-

Reaction Execution: Stir the reaction mixture at 45 °C for 12 hours. As the reaction proceeds, a thick white precipitate of triethylammonium iodide ( [Et3NH]+I− ) will form. This is a visual self-validating indicator that the coupling is actively proceeding.

-

Quenching & Work-up: Cool the mixture to room temperature. Quench the reaction by adding 20 mL of saturated aqueous NH4Cl .

-

Causality: The ammonium chloride effectively coordinates and solubilizes the copper salts, pulling them entirely into the aqueous phase.

-

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes to 30% EtOAc in Hexanes. Pool the product fractions and concentrate to afford Methyl 4-(5-hydroxypent-1-ynyl)benzoate.

Analytical Validation (Self-Validating Metrics)

To ensure trustworthiness and structural integrity, compare your isolated product against the following expected analytical metrics:

| Analytical Method | Expected Result / Signal | Structural Assignment |

| TLC (7:3 Hex/EtOAc) | Rf≈0.30 | Highly polar compared to starting iodide ( Rf≈0.70 ) due to the terminal -OH group. |

| 1 H NMR (400 MHz, CDCl 3 ) | δ 7.95 (d, J=8.4 Hz, 2H) | Aromatic protons ortho to the ester group. |

| δ 7.43 (d, J=8.4 Hz, 2H) | Aromatic protons meta to the ester group. | |

| δ 3.91 (s, 3H) | Methyl ester protons (-OCH 3 ). | |

| δ 3.81 (t, J=6.2 Hz, 2H) | Methylene protons adjacent to hydroxyl (-CH 2 -OH). | |

| δ 2.55 (t, J=7.0 Hz, 2H) | Methylene protons adjacent to alkyne (-C ≡ C-CH 2 -). | |

| δ 1.86 (quintet, J=6.5 Hz, 2H) | Central aliphatic methylene protons. | |

| LC-MS (ESI+) | m/z 219.10 | Expected [M+H]+ for formula C 13 H 14 O 3 (Exact Mass: 218.09). |

Troubleshooting & Process Optimization

-

Glaser Homocoupling (Diyne Formation): If LC-MS or TLC indicates a significant amount of the diyne byproduct (1,8-nonadiyne-1,9-diol derivative), your system is contaminated with oxygen. Fix: Implement rigorous freeze-pump-thaw degassing of the THF/Et 3 N mixture prior to use[1].

-

Catalyst Deactivation (Palladium Black): Formation of a fine black precipitate early in the reaction indicates catalyst degradation, often due to insufficient phosphine ligand stabilization or excessive heat. Fix: Ensure the Pd(PPh 3 ) 2 Cl 2 is stored under inert gas and avoid heating the reaction above 50 °C.

-

Incomplete Conversion: If unreacted aryl iodide remains after 12 hours, the copper acetylide formation may be sluggish. Fix: Add an additional 2 mol% of CuI and ensure the Et 3 N is dry and strictly amine-pure.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

-

Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

Sources

Application Note: Utilizing Methyl 4-(5-hydroxypentynyl)benzoate as a Rigid PROTAC Linker Building Block

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Executive Summary: The Shift Toward Linker Rigidity

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has moved beyond simple bivalent tethering. Historically, highly flexible polyethylene glycol (PEG) or linear alkyl chains were the default choices for connecting the Protein of Interest (POI) ligand to the E3 ligase recruiting moiety[1]. However, excessive flexibility often leads to off-target binding, poor metabolic stability, and a high entropic penalty during the formation of the critical ternary complex[2],[3].

To overcome these limitations, medicinal chemists are increasingly incorporating rigid structural elements—such as alkynes, triazoles, and aromatic rings—into linker designs[4]. Methyl 4-(5-hydroxypentynyl)benzoate emerges as an elite, bifunctional building block in this paradigm. By combining a planar phenyl ring with a linear, sp-hybridized alkyne, this molecule pre-organizes the PROTAC into an extended conformation[3],[5]. Furthermore, its orthogonal reactive handles (a primary hydroxyl and a methyl ester) enable highly controlled, stepwise conjugation strategies.

Mechanistic Rationale: Thermodynamics of the Ternary Complex

The efficacy of a PROTAC is fundamentally driven by its ability to form a stable, cooperative ternary complex (POI–PROTAC–E3)[1].

-

The Entropic Penalty of Flexible Linkers: When a PROTAC with a highly flexible PEG linker binds to its two target proteins, it must freeze out numerous rotatable bonds. This loss of conformational freedom results in a significant thermodynamic penalty ( ΔS<0 ), which reduces the overall binding free energy and can lead to unproductive "hook effects"[2],[3].

-

The Rigid Advantage: Methyl 4-(5-hydroxypentynyl)benzoate restricts the conformational space of the unliganded PROTAC. The rigid alkyne-aryl axis acts as a molecular spacer that precisely dictates the distance and vector between the two ligands[6]. This pre-organization minimizes the entropic penalty upon binding, often resulting in positive cooperativity ( α>1 ) and significantly lower half-maximal degradation concentrations ( DC50 )[4],[3]. Additionally, the absence of vulnerable ether oxygens enhances resistance to oxidative metabolic degradation in vivo[1].

Caption: PROTAC mechanism of action highlighting the thermodynamic advantage of rigid linkers.

Physicochemical & Structural Profiling

To effectively utilize this building block, one must understand its structural parameters and orthogonal reactivity.

| Parameter | Description / Value |

| Chemical Structure | CH3OOC−C6H4−C≡C−CH2−CH2−CH2−OH |

| Structural Class | Rigid Aryl-Alkyne Bifunctional Linker |

| Reactive Handle 1 (Terminal) | Primary Hydroxyl ( −OH ) – Target for activation/substitution |

| Reactive Handle 2 (Aryl) | Methyl Ester ( −COOMe ) – Target for saponification/amide coupling |

| Conformational Features | Planar phenyl ring coupled to a rigid, linear sp-hybridized alkyne |

| Metabolic Profile | High resistance to cytochrome P450-mediated oxidative cleavage[1] |

Strategic Synthetic Workflow

The true power of Methyl 4-(5-hydroxypentynyl)benzoate lies in its orthogonal reactivity. The methyl ester is highly stable under the conditions required to activate and react the primary hydroxyl group. This enables a robust, two-phase assembly strategy[5].

Caption: Synthetic workflow for orthogonal PROTAC assembly using the bifunctional alkyne-aryl linker.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes. Below are the detailed methodologies for assembling a PROTAC using this linker, complete with the causality behind the chemistry and self-validation checkpoints to ensure systemic integrity.

Protocol A: Activation of the Hydroxyl Group (Mesylation)

Objective: Convert the primary alcohol into a superior leaving group for subsequent nucleophilic attack.

-

Reaction Setup: Dissolve Methyl 4-(5-hydroxypentynyl)benzoate (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Add Triethylamine (TEA, 2.0 eq) dropwise, followed by the slow, dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 eq).

-

Propagation: Stir at 0°C for 30 minutes, then allow the reaction to warm to room temperature for 2 hours.

-

Workup: Quench with saturated aqueous NaHCO3 . Extract with DCM, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Causality of Experimental Design: Mesylation is chosen over direct halogenation to avoid harsh acidic conditions that could prematurely hydrolyze the methyl ester or cause hydration of the alkyne. TEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward while protecting acid-sensitive moieties.

-

Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The starting material will stain strongly with KMnO4 . The mesylate product will migrate higher (less polar) and still stain with KMnO4 . Confirm via LC-MS; look for the [M+H]+ mass shift of +78 Da.

Protocol B: SN2 Conjugation to Ligand 1 (e.g., E3 Ligase Binder)

Objective: Attach the first warhead (e.g., an amine-functionalized pomalidomide or VHL ligand) to the linker.

-

Reaction Setup: Dissolve the mesylated linker (1.0 eq) and the amine-functionalized E3 ligand (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

-

Propagation: Heat the mixture to 60°C and stir overnight (12-16 hours).

-

Workup: Dilute with EtOAc and wash extensively with 5% aqueous LiCl (to remove DMF) and brine. Concentrate and purify via flash column chromatography.

-

Causality of Experimental Design: DIPEA is utilized instead of TEA because its steric bulk prevents it from acting as a competing nucleophile against the mesylate. DMF provides the high dielectric constant necessary to stabilize the SN2 transition state.

-

Self-Validation Checkpoint: Monitor the disappearance of the mesylate via LC-MS. The product mass should equal (Masslinker+Massligand)−96Da (loss of methanesulfonate).

Protocol C: Orthogonal Deprotection (Ester Saponification)

Objective: Unmask the carboxylic acid for the final coupling step.

-

Reaction Setup: Dissolve the intermediate conjugate in a 2:1:1 mixture of THF:MeOH: H2O .

-

Reagent Addition: Add Lithium Hydroxide monohydrate ( LiOH⋅H2O , 3.0 eq).

-

Propagation: Stir at room temperature for 4-6 hours.

-

Workup: Acidify the mixture to pH ~3 using 1M HCl. Extract with EtOAc, wash with brine, dry, and concentrate.

-

Causality of Experimental Design: The ternary solvent system (THF/MeOH/ H2O ) is critical. THF solubilizes the highly hydrophobic PROTAC intermediate, water dissolves the inorganic LiOH, and MeOH acts as a phase-transfer bridge to ensure a homogeneous reaction mixture, preventing incomplete hydrolysis.

-

Self-Validation Checkpoint: Monitor by 1H -NMR. The sharp singlet at ~3.9 ppm corresponding to the methyl ester ( −OCH3 ) must completely disappear. LC-MS should show a mass shift of -14 Da ( [M−CH3+H]+ ).

Protocol D: Amide Coupling to Ligand 2 (POI Binder)

Objective: Final assembly of the rigidified PROTAC.

-

Reaction Setup: Dissolve the carboxylic acid intermediate (1.0 eq) and the amine-functionalized POI ligand (1.0 eq) in anhydrous DMF.

-

Reagent Addition: Add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Propagation: Stir at room temperature for 2 hours.

-

Workup: Purify directly via preparative Reverse-Phase HPLC (Water/Acetonitrile with 0.1% TFA).

-

Causality of Experimental Design: HATU is selected as the coupling reagent due to its exceptional efficiency in forming amide bonds with sterically hindered or poorly nucleophilic amines, which are common in complex POI ligands.

-

Self-Validation Checkpoint: High-resolution mass spectrometry (HRMS) must confirm the exact mass of the final PROTAC. Analytical HPLC should demonstrate >95% purity before proceeding to in vitro cellular assays.

Comparative Data Analysis: Flexible vs. Rigid Linkers

To illustrate the impact of replacing a standard PEG linker with a rigid alkyne-aryl architecture, the following table summarizes typical quantitative shifts observed in PROTAC optimization campaigns[6],[3],[7].

| Metric | Standard Flexible PROTAC (PEG-based) | Rigidified PROTAC (Alkyne-Aryl based) | Mechanistic Implication |

| Degradation Efficiency ( DC50 ) | 100 - 500 nM | 1 - 15 nM | Pre-organization lowers the entropic penalty, driving tighter ternary complex formation. |

| Maximum Degradation ( Dmax ) | 80 - 85% | > 95% | Enhanced stability of the productive conformation leads to more efficient polyubiquitination. |

| Cooperativity Factor ( α ) | ~ 0.5 to 1.2 | 3.0 to 12.0 | Rigid linkers actively enforce the protein-protein interactions (PPIs) between the POI and E3 ligase. |

| Metabolic Stability ( t1/2 in microsomes) | 15 - 30 minutes | > 60 minutes | Absence of vulnerable ether linkages prevents rapid oxidative cleavage by CYP450 enzymes. |

References

- Source: precisepeg.

- Source: nih.gov (PMC)

- Source: chempep.

- Source: explorationpub.

- Title: A Comparative Guide to Flexible vs.

- Source: acs.org (Journal of Medicinal Chemistry)

- Title: Current strategies for the design of PROTAC linkers: a critical review (PMC Mirror)

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. chempep.com [chempep.com]

- 3. benchchem.com [benchchem.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: Chemoselective Catalytic Hydrogenation of Methyl 4-(5-hydroxypentynyl)benzoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide field-proven, self-validating protocols for the divergent catalytic hydrogenation of an internal alkyne, yielding either the cis-alkene (Z-alkene) or the fully saturated alkane, while preserving sensitive ester and primary alcohol moieties.

Mechanistic Rationale & Chemoselectivity Principles